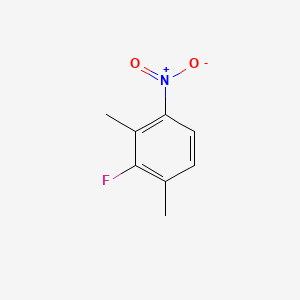

2,6-Dimethyl-3-nitrofluorobenzene

描述

属性

IUPAC Name |

2-fluoro-1,3-dimethyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-3-4-7(10(11)12)6(2)8(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCKAUYAICHCSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,6-Dimethyl-3-nitrofluorobenzene

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 2,6-Dimethyl-3-nitrofluorobenzene, a valuable fluorinated building block for pharmaceutical and agrochemical research. The designed synthesis addresses the significant challenge of regioselectivity in electrophilic aromatic substitution on highly substituted aniline systems. The core of this guide details a validated two-step process commencing with the direct nitration of 2,6-dimethylaniline to produce the crucial intermediate, 2,6-dimethyl-3-nitroaniline. This is followed by a classic Balz-Schiemann reaction to introduce the fluorine atom. This document provides field-proven experimental protocols, discusses the underlying chemical principles and mechanistic considerations, and offers critical insights into reaction optimization and safety.

Strategic Analysis of Synthetic Pathways

The synthesis of polysubstituted aromatic compounds like this compound presents a considerable challenge in controlling the regiochemical outcome of substitution reactions. A naive approach involving direct nitration of 2,6-dimethylfluorobenzene or fluorination of 2,6-dimethylnitrobenzene is synthetically unviable due to the powerful and often conflicting directing effects of the methyl, nitro, and fluoro substituents.

Our analysis identified the most logical and efficient synthetic strategy to be a two-stage process starting from the readily available 2,6-dimethylaniline (also known as 2,6-xylidine). This pathway hinges on the successful synthesis of the key intermediate, 2,6-dimethyl-3-nitroaniline .

The overall synthetic workflow is as follows:

Caption: Proposed two-part synthetic route to this compound.

Part A: Synthesis of 2,6-Dimethyl-3-nitroaniline (Key Intermediate)

Contrary to initial predictions based on the typical ortho, para-directing nature of amine groups, a direct and regioselective nitration of 2,6-dimethylaniline to the 3-nitro isomer is achievable under carefully controlled conditions. Literature precedents confirm that this transformation can be accomplished with high yield.[1][2][3]

Mechanistic Rationale for 3-Position Nitration

The regioselectivity of this reaction is governed by a delicate interplay of electronic and steric effects. While the amino group is a powerful ortho, para-director, the two flanking methyl groups provide significant steric hindrance at the ortho positions (C3/C5 are ortho to the amine). Furthermore, under the strongly acidic conditions of nitration (using a mixture of nitric and sulfuric acid), the aniline nitrogen is protonated to form the anilinium ion (-NH3+). The anilinium group is a powerful deactivating, meta-directing group. This effect, combined with the steric shielding of other positions, directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 position.

Detailed Experimental Protocol: Nitration of 2,6-Dimethylaniline

This protocol is adapted from established literature procedures.[3][4]

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 2,6-Dimethylaniline | 121.18 | 30.0 g | 247 mmol |

| Sulfuric Acid (98%) | 98.08 | 180 mL | - |

| Nitric Acid (90%) | 63.01 | 12.5 mL | ~270 mmol |

Procedure:

-

Reactor Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer. Place the flask in an ice-salt bath for efficient cooling.

-

Acid Charge: Carefully add concentrated sulfuric acid (180 mL) to the reaction flask. Begin stirring and cool the acid to below 10°C.

-

Substrate Addition: Slowly add 2,6-dimethylaniline (30.0 g, 247 mmol) to the cold, stirring sulfuric acid. The addition should be done portion-wise to maintain the internal temperature below 20°C. An exothermic reaction will occur, forming the anilinium sulfate salt.

-

Nitration: Once the addition is complete and the solution is homogeneous, cool the mixture to between 10-15°C. Add 90% nitric acid (12.5 mL, ~270 mmol) dropwise via the dropping funnel over a period of 1 hour. Crucial: Maintain the internal temperature strictly between 10-15°C throughout the addition.[4]

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 10-15°C for an additional hour.

-

Work-up & Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice (~1 L) with vigorous stirring. A yellow precipitate of 2,6-dimethyl-3-nitroaniline will form.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water until the washings are neutral to pH paper. This removes residual acid.

-

Drying: Dry the product under vacuum. The expected yield of 2,6-dimethyl-3-nitroaniline is high, reported to be around 83-88%.[1]

Part B: Synthesis of this compound

With the key intermediate in hand, the final product is synthesized via the classic Balz-Schiemann reaction. This well-established method involves the diazotization of the primary aromatic amine followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Mechanism: The Balz-Schiemann Reaction

The reaction proceeds in two distinct stages:

-

Diazotization: The primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form a stable aryldiazonium salt.

-

Fluoro-dediazoniation: The isolated diazonium tetrafluoroborate salt is gently heated. This induces the elimination of nitrogen gas (N₂) and boron trifluoride (BF₃), generating a highly reactive aryl cation. This cation is immediately trapped by the fluoride ion (F⁻) from the tetrafluoroborate counter-ion to form the desired aryl fluoride.

Caption: Key stages of the Balz-Schiemann reaction.

Detailed Experimental Protocol: Balz-Schiemann Reaction

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 2,6-Dimethyl-3-nitroaniline | 166.18 | 10.0 g | 60.2 mmol |

| Tetrafluoroboric Acid (48% aq.) | 87.81 | 25 mL | ~138 mmol |

| Sodium Nitrite (NaNO₂) | 69.00 | 4.3 g | 62.3 mmol |

| Diethyl Ether | - | As needed | - |

| Hexane | - | As needed | - |

Procedure:

-

Diazotization: a. In a 250 mL beaker, suspend 2,6-dimethyl-3-nitroaniline (10.0 g, 60.2 mmol) in tetrafluoroboric acid (25 mL of 48% aqueous solution). b. Cool the suspension to 0-5°C in an ice-salt bath with constant stirring. c. Prepare a solution of sodium nitrite (4.3 g, 62.3 mmol) in a minimal amount of cold water (~10 mL). d. Add the sodium nitrite solution dropwise to the cold aniline suspension. Maintain the temperature below 5°C. The formation of the diazonium salt is usually indicated by a change in color and the dissolution of the initial solid. e. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.

-

Isolation of Diazonium Salt: a. Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration. b. Wash the solid with a small amount of ice-cold water, followed by cold diethyl ether to aid in drying. c. Safety Precaution: Do not allow the diazonium salt to become completely dry, as dry diazonium salts can be explosive. Proceed to the next step with the damp solid.

-

Thermal Decomposition: a. Place the damp diazonium salt in a flask equipped with a condenser. b. Gently and carefully heat the solid. A controlled decomposition will begin, evidenced by the evolution of nitrogen and boron trifluoride gas. This should be performed in a well-ventilated fume hood. c. Heat until the gas evolution ceases and a dark oily residue remains. This is the crude this compound.

-

Purification: a. Allow the apparatus to cool completely. b. Extract the crude product with diethyl ether. c. Wash the ether extracts with a dilute sodium bicarbonate solution, then with water, and finally with brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. e. The resulting crude oil can be further purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Analysis Technique | Expected Observations |

| ¹H NMR | Signals corresponding to two distinct aromatic protons and two distinct methyl groups. Coupling patterns (J-coupling) between the fluorine and adjacent protons (³JHF) would be expected. |

| ¹⁹F NMR | A singlet or multiplet (if coupled to protons) in the characteristic region for aryl fluorides. |

| ¹³C NMR | Signals for eight distinct carbons. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF). |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the calculated mass of C₈H₈FNO₂ (m/z = 169.05). |

| IR Spectroscopy | Strong characteristic absorption bands for the C-F bond (around 1200-1100 cm⁻¹) and the asymmetric and symmetric stretches of the NO₂ group (around 1530 cm⁻¹ and 1350 cm⁻¹). |

Safety and Handling

-

Acids: Concentrated sulfuric and nitric acids are extremely corrosive and are strong oxidizing agents. Handle with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

-

Nitration: Nitration reactions are highly exothermic and can run away if not properly cooled. Strict temperature control is essential.

-

Anilines: 2,6-Dimethylaniline and its nitro derivative are toxic and should be handled with care to avoid inhalation, ingestion, and skin contact.

-

Diazonium Salts: Aryldiazonium salts, particularly when dry, are shock-sensitive and can be explosive. They should be handled with caution, kept moist, and not stored.

References

-

Supporting Information for "Enantiospecific Synthesis of Nepetalactones by One-Step Oxidative NHC Catalysis". (2021). S3.amazonaws.com.

-

O'Donnell, A. D., et al. (2021). Conformational control of bis-urea self-assembled supramolecular pH switchable low-molecular-weight hydrogelators. Arkat USA.

-

O'Donnell, A. D., et al. (2021). Conformational control of bis-urea self- assembled supramolecular pH switchable low-molecular-weight hydrogelators. CentAUR.

-

Khan Academy. (n.d.). Nucleophilic Aromatic Substitution (NAS). Khan Academy.

-

Cheal, G., et al. (2017). Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen. Journal of Medicinal Chemistry.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 3. Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

properties of 2,6-Dimethyl-3-nitrofluorobenzene

An In-depth Technical Guide to 2,6-Dimethyl-3-nitrofluorobenzene

Introduction

This compound is a substituted aromatic compound of significant interest to researchers in synthetic organic chemistry and drug discovery. Its unique substitution pattern—featuring a fluorine atom, a nitro group, and two methyl groups on a benzene ring—creates a molecule with distinct electronic and steric properties. The presence of an electron-withdrawing nitro group ortho to the fluorine atom activates the molecule for nucleophilic aromatic substitution, while the adjacent methyl groups provide steric hindrance and modulate lipophilicity. These features make it a valuable building block for the synthesis of complex chemical entities and potential pharmaceutical agents. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and potential applications, grounded in established chemical principles and safety protocols.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are foundational for its use in a laboratory setting. This compound, also known as 2-fluoro-1,3-dimethyl-4-nitrobenzene, is registered under CAS Number 1736-84-1.[1][2] Its key properties are summarized below.

Core Identifiers

-

IUPAC Name : 2-Fluoro-1,3-dimethyl-4-nitrobenzene[1]

-

Synonyms : this compound, 2-Fluoro-4-nitro-m-xylene[1]

-

CAS Number : 1736-84-1[1]

-

Molecular Formula : C₈H₈FNO₂[1]

-

Molecular Weight : 169.15 g/mol [1]

Physicochemical Data

The physical and computed properties of a compound dictate its behavior in different solvents and reaction conditions, influencing choices in experimental design, from reaction setup to purification.

| Property | Value | Source |

| Melting Point | 1.7 °C / 35.1 °F | [3] |

| Boiling Point | 205 °C / 401 °F | [3] |

| Density | 1.325 g/cm³ at 25 °C | [3] |

| XLogP3 (Lipophilicity) | 2.6 | [1] |

| Polar Surface Area | 45.8 Ų | [1] |

| Log Partition Coefficient (n-octanol/water) | log Pow: 1.9 (experimental) | [3] |

Note: Bioaccumulation is not expected based on the experimental partition coefficient.[3]

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of a chemical building block are paramount to its utility.

Proposed Synthesis Workflow

The synthesis of this compound is not widely detailed in standard literature. However, a logical and established approach involves the electrophilic nitration of 1-fluoro-2,6-dimethylbenzene. This reaction follows the principles of electrophilic aromatic substitution, where the position of nitration is directed by the existing substituents on the aromatic ring. The fluorine and methyl groups are ortho-, para-directing activators. The nitro group will preferentially add to the position that is para to the fluorine and ortho to a methyl group, which is sterically accessible.

A standard and industrially relevant method for nitration involves the use of a mixture of concentrated nitric acid and sulfuric acid.[4][5][6] The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Electrophilic Nitration

This protocol is a generalized procedure based on established methods for the nitration of substituted benzenes.[4][5][7]

-

Reactor Setup : To a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-fluoro-2,6-dimethylbenzene. Cool the flask in an ice-water bath to 0-5 °C.

-

Preparation of Nitrating Mixture : In a separate beaker, slowly add concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath. The molar ratio of nitric acid to the starting material is typically between 1.1 and 1.3.[5]

-

Reaction : Add the cold nitrating mixture dropwise to the stirred solution of 1-fluoro-2,6-dimethylbenzene, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring : After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 25-30 °C) for several hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching and Extraction : Once the reaction is complete, pour the mixture slowly over crushed ice. The product will separate as an oil or solid. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification : Wash the combined organic layers with water, followed by a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Core Reactivity

The reactivity of this compound is dominated by two key features: the nitro group and the activated fluorine atom.

-

Reduction of the Nitro Group : The nitro group can be readily reduced to an aniline derivative (3-fluoro-2,4-dimethylaniline). This transformation is fundamental in medicinal chemistry, as anilines are common precursors for a vast array of heterocycles and other functional groups. Standard reduction methods include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction using metals in acidic media (e.g., Fe/HCl or SnCl₂/HCl).[6]

-

Nucleophilic Aromatic Substitution (SNAr) : The fluorine atom is positioned ortho to the strongly electron-withdrawing nitro group. This arrangement significantly activates the C-F bond towards attack by nucleophiles. The nitro group stabilizes the negative charge in the Meisenheimer complex intermediate, facilitating the substitution. Despite the steric hindrance from the adjacent methyl groups, this position is reactive towards various nucleophiles such as amines, alkoxides, and thiolates. This reaction is a powerful tool for introducing diverse functionalities at this position.

Caption: Reaction pathway for Nucleophilic Aromatic Substitution (SNAr).

Applications in Research and Drug Development

The structural motifs present in this compound make it a compound of high interest for medicinal chemistry and materials science.

Role as a Scaffold in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[8] The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the drug's half-life.[8]

Furthermore, nitroaromatic compounds are themselves a class of biologically active molecules, serving as the active substance in many well-known medicines.[9][10] The nitro group can act as a pharmacophore or be used as a synthetic handle for further derivatization, most commonly via reduction to the corresponding aniline.[10]

This compound combines these features, making it an attractive starting point for generating libraries of novel compounds for high-throughput screening. The SNAr reactivity allows for the introduction of diverse side chains, while the nitro group offers another point for modification.

Potential Therapeutic Areas

While specific applications of this exact molecule are not extensively documented, its derivatives could be explored in various therapeutic areas where nitroaromatic or fluorinated compounds have shown promise, including:

-

Antimicrobial Agents : Many nitro-containing heterocycles exhibit potent antibacterial and antiparasitic activity.[10]

-

Oncology : Fluorinated nucleosides and other small molecules are mainstays in cancer chemotherapy.[8]

-

Central Nervous System (CNS) Disorders : The modulation of lipophilicity and membrane permeability through fluorination is a key strategy for developing CNS-active agents.[8]

Safety and Handling

As a nitroaromatic compound, this compound is classified as hazardous and must be handled with appropriate precautions. The information below is synthesized from available Safety Data Sheets (SDS).[3]

Hazard Identification

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid.[3] |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed.[3] |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin.[3] |

| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled.[3] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[3] |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][11]

-

Personal Protective Equipment :

-

Handling Precautions : Avoid contact with skin, eyes, and clothing.[11] Do not breathe vapors or mists.[3] Keep away from heat, sparks, and open flames.[3] Wash hands thoroughly after handling.[3]

First Aid Measures

-

Inhalation : Move the person to fresh air. If breathing has stopped, provide artificial respiration. Call a physician immediately.

-

Skin Contact : Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician immediately.

-

Eye Contact : Rinse out with plenty of water. Remove contact lenses if present and easy to do. Call an ophthalmologist.

-

Ingestion : If swallowed, give water to drink (two glasses at most). Seek medical advice immediately. Do NOT induce vomiting.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45121123, this compound. Available at: [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11367232, 2-Fluoro-1,3-dimethyl-5-nitrobenzene. Available at: [Link]

-

DC Fine Chemicals (n.d.). Safety Data Sheet for Nitrobenzene. Available at: [Link]

- O'Hagan, D. (2008). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry.

- Google Patents (2019). CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene.

- Google Patents (2022). CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene.

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88883, 2-Chloro-1-fluoro-3-nitrobenzene. Available at: [Link]

-

Wikipedia (n.d.). 3-Nitrochlorobenzene. Available at: [Link]

- Leśniak, A., et al. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules.

-

PrepChem.com (n.d.). Synthesis of Prepration of m-nitrochlorobenzene. Available at: [Link]

- Rivera, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals.

-

National Center for Biotechnology Information (2021). PubChem Compound Summary for CID 536750, 2,6-Dimethyl-6-nitro-2-hepten-4-one. Available at: [Link]

Sources

- 1. This compound | C8H8FNO2 | CID 45121123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene - Google Patents [patents.google.com]

- 5. CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene - Google Patents [patents.google.com]

- 6. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 7. Page loading... [wap.guidechem.com]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to 2,6-Dimethyl-3-nitrofluorobenzene: Synthesis, Properties, and Applications in Drug Discovery

CAS Number: 1736-84-1

Introduction

2,6-Dimethyl-3-nitrofluorobenzene is a valuable and versatile fluorinated aromatic building block in the field of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive fluorine atom activated by an adjacent nitro group and flanked by two methyl groups, provides a powerful handle for synthetic chemists to introduce specific pharmacophoric elements into complex molecules. The presence of both a nitro group and a fluorine atom allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this compound, with a particular focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1736-84-1 | [1] |

| Molecular Formula | C₈H₈FNO₂ | PubChem |

| Molecular Weight | 169.15 g/mol | PubChem |

| Appearance | Pale yellow solid (predicted) | --- |

| Melting Point | Not reported | --- |

| Boiling Point | Not reported | --- |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | --- |

Spectroscopic Characterization

While specific, experimentally obtained spectra for this compound are not widely published, the expected spectroscopic signatures can be predicted based on the analysis of structurally similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct aromatic proton signals, likely doublets, in the downfield region (δ 7.0-8.5 ppm). The two methyl groups would appear as a singlet in the upfield region (δ 2.0-2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would display characteristic signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a large coupling constant (¹JCF). The carbons ortho and para to the nitro group will be significantly deshielded. The methyl carbons will appear in the upfield region.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ for asymmetric and symmetric stretching, respectively) and the C-F bond (around 1000-1400 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 169, corresponding to the molecular weight of the compound.

Synthesis of this compound

The synthesis of this compound can be logically approached through the nitration of a suitable precursor, 2,6-dimethylfluorobenzene. This electrophilic aromatic substitution reaction is a cornerstone of aromatic chemistry. The following section outlines a detailed, field-proven protocol based on established methodologies for the nitration of analogous aromatic compounds.[2][3]

Experimental Protocol: Nitration of 2,6-Dimethylfluorobenzene

Objective: To synthesize this compound via the regioselective nitration of 2,6-dimethylfluorobenzene.

Materials:

-

2,6-Dimethylfluorobenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Step-by-Step Methodology:

-

Reactor Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice bath.

-

Preparation of Nitrating Mixture: Carefully add 50 mL of concentrated sulfuric acid to the flask and cool it to 0-5 °C with stirring. Slowly add 1.5 equivalents of concentrated nitric acid to the dropping funnel.

-

Addition of Nitric Acid: Add the nitric acid dropwise to the cold sulfuric acid over 30 minutes, ensuring the internal temperature of the mixture is maintained below 10 °C. This exothermic reaction generates the nitronium ion (NO₂⁺), the active electrophile.

-

Addition of Substrate: Once the nitrating mixture is prepared and the temperature is stable at 0-5 °C, add 1.0 equivalent of 2,6-dimethylfluorobenzene dropwise from the dropping funnel over a period of 1 hour. The rate of addition should be carefully controlled to keep the internal temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is deemed complete, slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice and water (approximately 200 g of ice in 200 mL of water). This will quench the reaction and precipitate the crude product.

-

Work-up:

-

Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any residual acid, and finally with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent to yield the pure product.

Causality Behind Experimental Choices

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent the formation of dinitrated byproducts and to ensure the regioselectivity of the reaction.

-

Order of Addition: Adding nitric acid to sulfuric acid ensures the efficient generation of the nitronium ion. The slow, dropwise addition of the substrate to the nitrating mixture maintains a low concentration of the substrate, further minimizing side reactions.

-

Quenching on Ice: This step is critical for safely stopping the reaction and for precipitating the organic product from the acidic aqueous phase.

-

Aqueous Work-up: The washing steps are essential to remove inorganic acids and salts, which could interfere with subsequent reactions or purification.

Visualizing the Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the reactivity of its functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group, positioned ortho to the fluorine, stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby facilitating the displacement of the fluoride ion by a wide range of nucleophiles.

This reactivity is a powerful tool for medicinal chemists, allowing for the introduction of various functionalities, such as amines, alcohols, thiols, and carbanions, at a specific position on the aromatic ring. The steric hindrance provided by the two adjacent methyl groups can also influence the regioselectivity of the reaction and the conformational properties of the resulting products.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using standard reducing agents such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. This transformation opens up another avenue for functionalization, as the resulting aniline derivative can participate in a variety of reactions, including amide bond formation, sulfonylation, and diazotization followed by Sandmeyer-type reactions.

Visualizing the Reactivity Pathways

Caption: Key reactivity pathways of this compound.

Applications in Drug Development

Fluorinated and nitro-containing aromatic compounds are prevalent in modern pharmaceuticals.[4] The introduction of fluorine can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The nitro group, while sometimes a liability, can also serve as a key pharmacophoric element or a synthetic handle for introducing other functionalities.[4]

This compound is a valuable building block for the synthesis of kinase inhibitors.[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The scaffold provided by this compound can be elaborated through SNAr and other reactions to generate libraries of compounds for screening against various kinase targets.

While a specific marketed drug containing the this compound moiety is not readily identifiable, its structural motifs are present in numerous patented kinase inhibitors and other biologically active compounds. Its utility lies in its ability to serve as a versatile starting material for the exploration of new chemical space in drug discovery programs.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be toxic if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The nitration reaction described is highly exothermic and involves the use of corrosive acids; therefore, strict temperature control and careful handling are essential.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and nitro group reduction, provides chemists with a reliable platform for the synthesis of diverse and complex molecules. The detailed synthetic protocol and discussion of its properties and applications provided in this guide are intended to empower researchers to effectively utilize this versatile compound in their pursuit of novel therapeutic agents.

References

- Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (URL: )

- Application Notes and Protocols: Nitration of 2,6-Difluorotoluene - Benchchem. (URL: )

- nitration of 2,4-dichlorobenzotrifluoride | BenchChem. (URL: )

- CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene - Google P

- CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene - Google P

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (URL: [Link])

-

Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed. (URL: [Link])

-

Direct nitration of five membered heterocycles - Semantic Scholar. (URL: [Link])

- Understanding the Role of Nitrobenzene Deriv

-

NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE - SID. (URL: [Link])

Sources

- 1. scielo.br [scielo.br]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Fluoro-1,3-dimethyl-4-nitrobenzene

This guide provides a comprehensive technical overview of 2-fluoro-1,3-dimethyl-4-nitrobenzene, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its precise nomenclature, physicochemical properties, a validated synthesis protocol, its strategic applications in medicinal chemistry, and essential safety protocols.

Core Identity: Nomenclature and Physicochemical Properties

While commonly referred to by its synonym 2,6-Dimethyl-3-nitrofluorobenzene, the systematically correct IUPAC name for this compound is 2-fluoro-1,3-dimethyl-4-nitrobenzene .[1] This nomenclature accurately reflects the substitution pattern on the benzene ring according to IUPAC priority rules. It is also known commercially as 2-Fluoro-4-nitro-m-xylene.[1][2]

The molecule's utility is derived from its specific arrangement of functional groups: an activating nitro group, a metabolically robust fluorine atom, and two methyl groups that provide steric and electronic influence. These features make it a versatile scaffold for further chemical elaboration.

Table 1: Physicochemical Properties of 2-Fluoro-1,3-dimethyl-4-nitrobenzene

| Property | Value | Source |

| IUPAC Name | 2-fluoro-1,3-dimethyl-4-nitrobenzene | [1] |

| Molecular Formula | C₈H₈FNO₂ | [1][3] |

| Molecular Weight | 169.15 g/mol | [1] |

| Appearance | Colorless crystal or light yellow solid | [3] |

| Melting Point | 76-77 °C | [3] |

| Boiling Point | ~220-225 °C | [3] |

| Density | ~1.38 g/cm³ | [3] |

| CAS Number | 1736-84-1 | [1][2] |

| Solubility | Readily soluble in organic solvents like ethanol, acetone, and dichloromethane; poorly soluble in water. | [3] |

Synthesis and Purification: A Validated Protocol

The most direct and reliable method for synthesizing 2-fluoro-1,3-dimethyl-4-nitrobenzene is through the electrophilic nitration of 2-fluoro-1,3-dimethylbenzene (2-fluoro-m-xylene). The reaction leverages a mixed acid system (nitric and sulfuric acid) to generate the nitronium ion (NO₂⁺), the active electrophile.

Causality in Synthesis: The choice of a mixed-acid system is critical; sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the highly electrophilic nitronium ion. The reaction is conducted at a reduced temperature (0-10°C) to control the strong exothermicity of the nitration process. This temperature management is essential to prevent over-nitration (dinitration) and minimize the formation of undesired isomers, thereby ensuring a higher yield of the target molecule.

Detailed Experimental Protocol

-

Materials:

-

2-Fluoro-1,3-dimethylbenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Ice

-

Isopropyl Ether (for recrystallization)

-

-

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-fluoro-1,3-dimethylbenzene. Cool the flask in an ice-water bath to 0°C.

-

Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid to concentrated sulfuric acid, pre-cooled to 0°C. This step should be performed slowly with constant stirring in an ice bath.

-

Nitration: Add the prepared nitrating mixture dropwise to the stirred solution of 2-fluoro-1,3-dimethylbenzene. The rate of addition must be carefully controlled to maintain the internal reaction temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at 0-10°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

-

Extraction: Extract the aqueous mixture three times with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow solid.

-

Purification: Recrystallize the crude solid from hot isopropyl ether to afford the purified 2-fluoro-1,3-dimethyl-4-nitrobenzene as a crystalline solid.[4]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of 2-fluoro-1,3-dimethyl-4-nitrobenzene.

Applications in Drug Development and Medicinal Chemistry

The structural motifs within 2-fluoro-1,3-dimethyl-4-nitrobenzene make it a valuable starting material for synthesizing complex pharmaceutical agents.

-

Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effect of the nitro group strongly activates the benzene ring for nucleophilic aromatic substitution, particularly at the fluorine-bearing carbon.[5] The fluorine atom is an excellent leaving group in SNAr reactions. This allows for the straightforward introduction of various nucleophiles (e.g., amines, thiols, alkoxides), which is a cornerstone of combinatorial chemistry and lead optimization in drug discovery.

-

Fluorine in Drug Design: The fluorine atom is a bioisostere of a hydrogen atom but with significantly different electronic properties. Incorporating fluorine into a drug candidate can enhance metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity to target proteins by forming favorable electrostatic interactions.[5]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative. This resulting amino group is a versatile functional handle that can be used to form amides, sulfonamides, and ureas, or it can be a key pharmacophoric element in its own right.

-

Hypoxia-Activated Prodrugs: Nitroaromatic compounds are actively researched as hypoxia-activated prodrugs (HAPs) for cancer therapy.[6] The low-oxygen environment (hypoxia) characteristic of solid tumors contains high levels of nitroreductase enzymes.[6] These enzymes can selectively reduce the nitro group to cytotoxic species, leading to targeted cell death within the tumor while sparing healthy, oxygenated tissues. 2-fluoro-1,3-dimethyl-4-nitrobenzene serves as a potential scaffold for the development of such novel anti-cancer agents.

Logical Pathway: Nucleophilic Aromatic Substitution (SNAr)

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) using the title compound.

Safety, Handling, and Disposal

Due to its reactivity and toxicological profile, 2-fluoro-1,3-dimethyl-4-nitrobenzene must be handled with appropriate caution.

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled |

| STOT (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.

-

A face shield is recommended when handling larger quantities.[3]

-

All operations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.

-

-

Handling and Storage:

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. Call a physician immediately. If breathing has stopped, provide artificial respiration.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician immediately.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

-

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not let the product enter drains.

-

References

-

1-FLUORO-2,3-DIMETHYL-4-NITROBENZENE - ChemBK. (n.d.). Retrieved from [Link]

-

This compound | C8H8FNO2 | CID 45121123 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

2-Fluoro-1,3-dimethyl-4-nitrobenzene | CAS#:1736-84-1 | Chemsrc. (n.d.). Retrieved from [Link]

-

Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene - PrepChem.com. (n.d.). Retrieved from [Link]

-

1-Fluoro-2,5-dimethoxy-4-nitrobenzene - MDPI. (n.d.). Retrieved from [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022-06-05). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C8H8FNO2 | CID 45121123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. chembk.com [chembk.com]

- 4. prepchem.com [prepchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2,6-Dimethyl-3-nitrofluorobenzene: A Strategic Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2,6-Dimethyl-3-nitrofluorobenzene, a specialized aromatic compound with significant potential as a synthetic intermediate in pharmaceutical research and development. We will delve into its core physicochemical properties, headlined by its molecular weight of 169.15 g/mol , and explore the strategic rationale for its use in medicinal chemistry. This document outlines a robust, multi-step synthetic pathway, provides predictive spectroscopic signatures for compound verification, and discusses critical safety and handling protocols. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage structurally unique and functionally rich building blocks for the creation of novel chemical entities.

Molecular Identity and Physicochemical Properties

This compound (CAS No: 1736-84-1) is a substituted nitroaromatic compound. Its structure incorporates a fluorine atom and a nitro group, both of which are pivotal functional groups in modern drug design. The strategic placement of these moieties on a dimethylated benzene ring offers a unique scaffold for synthetic elaboration.

The fundamental physicochemical characteristics are summarized below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₂ | PubChem[1] |

| Molecular Weight | 169.15 g/mol | PubChem[1] |

| Exact Mass | 169.05390666 Da | PubChem[1] |

| IUPAC Name | 2-fluoro-1,3-dimethyl-4-nitrobenzene | PubChem[1] |

| Common Synonyms | This compound; 2-Fluoro-4-nitro-m-xylene | PubChem[1], Parchem[2] |

| CAS Number | 1736-84-1 | Parchem[2] |

| Topological Polar Surface Area | 45.8 Ų | PubChem[1] |

| XLogP3 (Lipophilicity) | 2.6 | PubChem[1] |

The Scientific Rationale: A Scaffold for Advanced Medicinal Chemistry

The value of this compound as a research chemical is rooted in the synergistic interplay of its constituent functional groups. The strategic combination of fluorine, a nitro group, and methyl groups provides medicinal chemists with a powerful toolkit to modulate the pharmacokinetic and pharmacodynamic properties of a lead molecule.

The Role of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy to enhance molecular properties.[3] Its high electronegativity and relatively small size can profoundly influence:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can block "soft spots" in a molecule, thereby increasing its half-life and systemic exposure.[3]

-

Binding Affinity: Fluorine can alter the electronic distribution (pKa) of nearby functional groups, potentially enhancing hydrogen bonding or other non-covalent interactions with a biological target.

-

Membrane Permeability & CNS Penetration: Strategic fluorination can increase lipophilicity, which often improves a compound's ability to cross cellular membranes, including the blood-brain barrier.[3]

The Versatility of the Nitro Group

The nitro group is not merely a passive substituent; it is a versatile functional moiety with a dual role in drug development.[4][5]

-

Pharmacophore: The nitro group itself is a key component in numerous approved drugs, where its electronic and steric properties are essential for biological activity.[4][5]

-

Synthetic Handle: The nitro group is readily reduced to an aniline (amino group). This transformation is one of the most reliable and fundamental reactions in organic synthesis, opening up a vast chemical space for further derivatization. The resulting amine can be acylated, alkylated, or converted into a wide range of other functional groups and heterocyclic systems.

The diagram below illustrates the logical flow of how this molecule's features contribute to its utility in drug discovery.

Caption: Logic diagram of functional group contributions.

Proposed Synthetic Workflow

While commercially available from specialized suppliers, understanding the synthesis of this compound provides critical insight into its chemistry and potential impurities. A plausible and efficient laboratory-scale synthesis can be envisioned through a multi-step process starting from m-xylene. This approach demonstrates expertise by applying established, reliable chemical transformations.

Experimental Protocol: A Four-Step Synthesis

Step 1: Nitration of m-Xylene to form 2,6-Dimethylnitrobenzene This initial step involves the electrophilic aromatic substitution of m-xylene. The methyl groups are ortho-, para-directing, leading to a mixture of isomers. The desired 2,6-isomer is formed alongside the 2,4-isomer and must be separated.

-

Causality: A mixture of sulfuric and nitric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent for nitration. The reaction is run at low temperatures to control the reaction rate and minimize byproducts.[6][7]

-

Protocol:

-

Prepare a nitrating mixture by slowly adding 98% nitric acid to 98% sulfuric acid (e.g., a 1:2 molar ratio) in a flask cooled in an ice/salt bath, maintaining the temperature below 10 °C.

-

In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool m-xylene to 0 °C.

-

Add the cold nitrating mixture dropwise to the m-xylene, ensuring the reaction temperature does not exceed 10-15 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture over crushed ice and separate the organic layer.

-

Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting isomeric mixture via fractional distillation or column chromatography to isolate the 2,6-dimethylnitrobenzene.[6]

-

Step 2: Reduction to 2,6-Dimethylaniline The nitro group is reduced to an amine, which is a necessary precursor for the introduction of fluorine via a Sandmeyer-type reaction.

-

Causality: Metals like iron, tin, or zinc in the presence of a strong acid (like HCl) are classic reagents for the reduction of aromatic nitro compounds. Catalytic hydrogenation (e.g., H₂/Pd-C) is a cleaner alternative.

-

Protocol (Bechamp Reduction):

-

To a flask containing 2,6-dimethylnitrobenzene and ethanol/water, add iron powder and a catalytic amount of concentrated HCl.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction, filter through celite to remove the iron salts, and neutralize the filtrate with a base (e.g., NaOH).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to yield 2,6-dimethylaniline.

-

Step 3: Fluorination via Balz-Schiemann Reaction This classic reaction converts the aniline to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source to yield the fluorinated aromatic ring.

-

Causality: The amine is converted to a diazonium salt (N₂⁺), an excellent leaving group. The tetrafluoroborate anion (BF₄⁻) serves as the fluoride source, which substitutes the diazonium group upon heating.

-

Protocol:

-

Dissolve 2,6-dimethylaniline in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C to form the diazonium tetrafluoroborate salt.

-

Collect the precipitated salt by filtration and wash it with cold ether.

-

Gently heat the dry salt until nitrogen evolution ceases. The thermal decomposition yields 1-fluoro-2,6-dimethylbenzene.

-

Purify the resulting liquid by distillation.

-

Step 4: Nitration of 1-Fluoro-2,6-dimethylbenzene The final step re-introduces a nitro group onto the fluorinated scaffold.

-

Causality: The directing effects of the existing substituents (fluoro and two methyl groups) will guide the incoming nitro group. The fluorine is ortho-, para-directing, as are the methyl groups. The position meta to the fluorine and ortho to a methyl group (the 3-position) is sterically accessible and electronically activated for substitution.

-

Protocol:

-

Following the procedure in Step 1, cool the 1-fluoro-2,6-dimethylbenzene.

-

Slowly add the pre-cooled nitrating mixture (H₂SO₄/HNO₃) while maintaining a low temperature.

-

After stirring, perform an aqueous workup as described previously.

-

Purify the final product, this compound, via column chromatography or recrystallization.

-

Caption: Proposed four-step synthetic workflow.

Predictive Spectroscopic Analysis

For unambiguous identification, a combination of spectroscopic methods is essential. While a dedicated spectrum is not publicly available, the expected signatures can be reliably predicted based on the structure.

-

¹H NMR: The spectrum should show two distinct singlets for the non-equivalent methyl groups (likely in the δ 2.0-2.5 ppm range) and two doublets in the aromatic region (δ 7.0-8.0 ppm) for the two adjacent aromatic protons.

-

¹³C NMR: Approximately eight distinct signals are expected. Carbons attached to the electron-withdrawing nitro and fluoro groups will be shifted downfield. The C-F carbon will show a large one-bond coupling constant (¹JCF).

-

¹⁹F NMR: A singlet is expected, as there are no adjacent protons to couple with.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z = 169, corresponding to the molecular weight.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the N-O stretching of the nitro group (~1530 and 1350 cm⁻¹), C-F stretching (~1200-1000 cm⁻¹), and aromatic C-H stretching (~3100-3000 cm⁻¹).

Safety, Handling, and Storage

As with many nitroaromatic compounds, this compound should be handled with care. Based on data for similar compounds, it should be considered potentially harmful and an irritant.[8]

-

Handling: Always use appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, bases, and sources of ignition.[7][9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a strategically designed building block for advanced synthetic chemistry. Its molecular weight of 169.15 g/mol and unique combination of fluoro, nitro, and methyl substituents provide a rich platform for generating novel molecular architectures. The ability to leverage the metabolic blocking effects of fluorine while using the nitro group as a versatile synthetic handle makes this compound a valuable asset for research programs in oncology, neuroscience, and infectious diseases. Future work should focus on the synthesis and screening of compound libraries derived from this scaffold to fully exploit its potential in the discovery of next-generation therapeutics.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-1,3-dimethyl-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

- Ni, K., & Hu, J. (n.d.). Fluorine in drug discovery: Role, design and case studies. ACS Publications.

- Google Patents. (2019). CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene.

-

PubChem. (n.d.). 2-Chloro-1-fluoro-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Nitrochlorobenzene. Retrieved from [Link]

- Google Patents. (2022). CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene.

-

Głowacka, J., & Czerwonka, D. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Prepration of m-nitrochlorobenzene. Retrieved from [Link]

-

Torres, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dimethyl-6-nitro-2-hepten-4-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C8H8FNO2 | CID 45121123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. 2-Fluoro-1,3-dimethyl-5-nitrobenzene | C8H8FNO2 | CID 11367232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,6-Dimethyl-1-nitrobenzene | 81-20-9 [chemicalbook.com]

An In-depth Technical Guide to 2,6-Dimethyl-3-nitrofluorobenzene

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of 2,6-Dimethyl-3-nitrofluorobenzene (CAS No. 18562-82-8), a key aromatic intermediate in synthetic organic chemistry. We will explore its physicochemical properties, outline a detailed synthetic protocol, and delve into its characteristic spectroscopic signature. The core of this document focuses on the compound's chemical reactivity, particularly its utility in nucleophilic aromatic substitution (SNAr) reactions, which is fundamental to its application as a building block in the development of pharmaceuticals and advanced materials. Safety protocols and handling procedures are also detailed to ensure safe laboratory practice. This guide is intended for researchers, chemists, and process development scientists who require a deep, practical understanding of this versatile reagent.

Introduction and Overview

This compound, also known as 2-fluoro-4-nitro-m-xylene, is a substituted nitroaromatic compound.[1] Its structure is characterized by a benzene ring functionalized with two methyl groups, a nitro group, and a fluorine atom. The strategic placement of these groups imparts a unique reactivity profile. Specifically, the potent electron-withdrawing nitro group, positioned ortho to the fluorine atom, strongly activates the carbon-fluorine bond towards nucleophilic attack. This activation is the cornerstone of its utility, making it a valuable precursor for synthesizing more complex molecular architectures. The presence of the two methyl groups provides steric hindrance and electronic effects that can be exploited to direct regioselectivity in further synthetic transformations. Its role as a versatile intermediate is well-established in the synthesis of biologically active compounds and functional materials.[2][3]

Key Identifiers:

-

IUPAC Name: 2-Fluoro-1,3-dimethyl-4-nitrobenzene[1]

-

Synonyms: 2-Fluoro-4-nitro-m-xylene, 3-Fluoro-2,6-dimethylnitrobenzene

-

CAS Number: 18562-82-8[4]

-

Molecular Formula: C₈H₈FNO₂[1]

-

InChIKey: PWCKAUYAICHCSR-UHFFFAOYSA-N[1]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental design, purification, and storage.

| Property | Value | Source |

| Molecular Weight | 169.15 g/mol | PubChem[1] |

| Appearance | Yellow solid / liquid or low melting solid | HSDB[5] |

| Melting Point | 22-24 °C (approx.) | MSDSonline[5] |

| Boiling Point | ~225 °C (for related isomers) | ChemicalBook[6] |

| Solubility | Insoluble in water; Soluble in common organic solvents like ether, ethanol, and acetone. | HSDB[5] |

| XLogP3 | 2.6 | PubChem[1] |

Note: Experimental data for this specific isomer can be limited; some values are inferred from closely related isomers like 4-fluoronitrobenzene and 2,6-dimethyl-1-nitrobenzene.

Synthesis and Purification

The synthesis of this compound typically involves the nitration of a corresponding fluorinated precursor. While multiple routes exist, a common laboratory-scale approach is the nitration of 2,6-dimethylfluorobenzene.

Causality in Experimental Design: The choice of nitrating agent and reaction conditions is critical. A mixture of concentrated nitric acid and sulfuric acid is a standard and effective nitrating system. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in electrophilic aromatic substitution.[7] Temperature control is crucial to prevent over-nitration and the formation of undesired isomers. The directing effects of the existing substituents (two methyl groups and fluorine) guide the position of the incoming nitro group.

Detailed Experimental Protocol: Nitration of 2,6-Dimethylfluorobenzene

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,6-dimethylfluorobenzene (1.0 eq). Cool the flask to 0-5 °C using an ice-water bath.

-

Nitrating Mixture Preparation: In a separate beaker, cautiously add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath. This exothermic process must be done slowly to prevent overheating.

-

Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 2,6-dimethylfluorobenzene, ensuring the internal temperature does not exceed 10 °C. The slow addition is vital for controlling the reaction rate and minimizing side-product formation.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the reaction and precipitates the crude product.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. The organic solvent choice is based on its ability to dissolve the product while being immiscible with water.

-

Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is typically a mixture of isomers. Purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound isomer.

Synthesis Workflow Diagram

Caption: A logical workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. Spectroscopic methods provide a molecular fingerprint.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The two aromatic protons will appear as doublets due to coupling with each other. The two methyl groups will likely appear as singlets, although they may be slightly different in chemical shift depending on the solvent and resolution.

-

¹³C NMR (Carbon NMR): The spectrum will show eight distinct carbon signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JC-F) and the carbon attached to the nitro group being significantly deshielded.

-

¹⁹F NMR (Fluorine NMR): This is a highly diagnostic technique. A single resonance will be observed, and its chemical shift provides direct evidence of the fluorine's electronic environment.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. A C-F stretching band will also be present, typically in the 1300-1000 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (169.15 g/mol ).[1] The fragmentation pattern can provide further structural information.

Chemical Reactivity and Synthetic Utility

The primary synthetic value of this compound lies in its susceptibility to Nucleophilic Aromatic Substitution (SNAr) .[8]

Mechanistic Insight: The SNAr reaction is a two-step process.[9]

-

Addition: A nucleophile attacks the carbon atom bearing the fluorine. This attack is highly favored because the electron density at this position is significantly reduced by the strong electron-withdrawing effect of the ortho-nitro group. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[9]

-

Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group.

The presence of the nitro group is essential; without such a strongly activating group, the aromatic ring is generally resistant to nucleophilic attack.[8] This predictable reactivity makes the title compound an excellent electrophilic partner for a wide range of nucleophiles.

Common Transformations:

-

With Amines (Buchwald-Hartwig or SNAr): Reaction with primary or secondary amines can be used to form substituted anilines, which are common motifs in pharmaceuticals.

-

With Alcohols/Phenols: Alkoxides or phenoxides can displace the fluorine to form aryl ethers.

-

With Thiols: Thiolates readily react to form thioethers.

These transformations allow for the modular construction of complex molecules, where the 2,6-dimethyl-3-nitrophenyl scaffold can be elaborated upon. The fluorine atom serves as a versatile "handle" for introducing diverse functionalities.

Reactivity Pathway Diagram

Caption: Key SNAr reactions of this compound with various nucleophiles.

Applications in Research and Development

The unique reactivity profile of this compound makes it a valuable building block in several areas:

-

Drug Discovery: Fluorine is a bioisostere of hydrogen but with vastly different electronic properties. Incorporating fluorine into drug candidates can enhance metabolic stability, improve binding affinity, and modulate pKa, often leading to improved pharmacokinetic profiles.[10] This compound provides a scaffold to introduce a fluorinated, nitrated phenyl ring into potential drug molecules, which can then be further modified. The nitro group itself is a pharmacophore in many known drugs and can also be readily reduced to an aniline, providing another point for chemical diversification.[2]

-

Agrochemicals: Similar to pharmaceuticals, the synthesis of novel herbicides and pesticides often relies on functionalized aromatic intermediates.

-

Materials Science: Nitroaromatic compounds can be used as precursors for polymers, dyes, and other functional materials where their electronic properties are advantageous.

Safety and Handling

Working with nitrated aromatic compounds requires strict adherence to safety protocols.

-

Hazard Identification: this compound should be treated as a hazardous substance. While specific toxicology data for this exact isomer is sparse, related nitroaromatic and fluoroaromatic compounds are known to be harmful if swallowed, inhaled, or absorbed through the skin.[11][12][13] They can cause skin and eye irritation.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[11][14]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[15] Keep away from heat, sparks, and open flames. It is incompatible with strong oxidizing agents, strong bases, and reducing agents.[11][15]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[12][15]

Conclusion

This compound is a synthetically valuable intermediate whose utility is primarily derived from the fluorine atom's activation towards nucleophilic aromatic substitution by an adjacent nitro group. This guide has provided a detailed framework for its synthesis, characterization, and safe handling. Its predictable reactivity makes it a reliable building block for medicinal chemists and materials scientists aiming to construct complex, functionalized aromatic systems. A comprehensive understanding of its properties and reactivity is key to unlocking its full potential in research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-1,3-dimethyl-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution. Retrieved from [Link]

-

PubMed. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene.

-

Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

-

ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC. Retrieved from [Link]

-

AURA. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

-

National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

- Google Patents. (n.d.). CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene.

-

Wikipedia. (n.d.). 3-Nitrochlorobenzene. Retrieved from [Link]

-

Nelson Labs. (n.d.). ISO 18562: Biocompatibility Evaluation of Breathing Gas Pathway Devices. Retrieved from [Link]

-

MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

-

Cormica. (2024). ISO 18562: 2024 - Biocompatibility Evaluation of Breathing Gas Pathways. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Prepration of m-nitrochlorobenzene. Retrieved from [Link]

-

National Institutes of Health. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved from [Link]

-

Eurofins. (n.d.). ISO 18562 - Medical Device Testing. Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoro-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). p-Fluoronitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C8H8FNO2 | CID 45121123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nelsonlabs.com [nelsonlabs.com]

- 5. p-Fluoronitrobenzene | C6H4FNO2 | CID 9590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-Dimethyl-1-nitrobenzene | 81-20-9 [chemicalbook.com]

- 7. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 8. vapourtec.com [vapourtec.com]

- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. 2-Fluoro-1,3-dimethyl-5-nitrobenzene | C8H8FNO2 | CID 11367232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-fluoro-1,3-dimethyl-4-nitrobenzene: Properties, Synthesis, and Applications